N-allyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide
Description
N-allyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide is a heterocyclic compound featuring a pyrazole core substituted with a trifluoromethyl (-CF₃) group at position 5 and a methyl (-CH₃) group at position 2. This pyrazole moiety is linked via a thiazole ring to a hydrazinecarbothioamide group with an allyl (-CH₂CHCH₂) substituent.
Properties
IUPAC Name |
1-[[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbonyl]amino]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N6OS2/c1-3-4-17-11(24)20-19-10(23)8-6-25-12(18-8)22-9(13(14,15)16)5-7(2)21-22/h3,5-6H,1,4H2,2H3,(H,19,23)(H2,17,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFMLOKOANJASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NNC(=S)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-allyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory activities, based on diverse research findings.
- Molecular Formula : C13H13F3N6OS2
- Molecular Weight : 390.41 g/mol
- CAS Number : [Not specified in the search results]
1. Anticancer Activity
The compound has shown promise in anticancer research. Studies indicate that derivatives of pyrazole and thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values ranging from moderate to potent levels against human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer) .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 7f | A549 | 193.93 |
| 7a | A549 | 208.58 |
| 7b | A549 | 238.14 |
| 7c | A549 | 274.60 |
These findings suggest that modifications to the structure of similar compounds can enhance their anticancer efficacy.
2. Antimicrobial Activity
Research has highlighted the antimicrobial properties of pyrazole derivatives. The presence of trifluoromethyl groups often correlates with increased activity against bacterial strains and fungi. For example, compounds featuring similar thiazole and pyrazole structures have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activity .
3. Anti-inflammatory Activity
Compounds containing the hydrazinecarbothioamide functional group have been noted for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Pyrazole Derivatives : A series of pyrazole-based compounds were synthesized and tested for their anticancer activity against various cell lines, revealing that structural modifications significantly impacted their efficacy .
- Antimicrobial Evaluation : Research on a group of thiazole-pyrazole hybrids demonstrated strong antibacterial activity with MIC values comparable to standard antibiotics .
Scientific Research Applications
Medicinal Chemistry Applications
N-allyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide exhibits promising biological activities that make it a candidate for drug development.
Antimicrobial Activity : Research has indicated that compounds containing thiazole and pyrazole rings possess significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .
Anti-inflammatory Properties : The presence of the trifluoromethyl group enhances the compound's ability to modulate inflammatory pathways. Preliminary studies indicate that it may reduce inflammation in animal models, providing a basis for further investigation into its use as an anti-inflammatory agent .
Anticancer Potential : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating that this compound could be developed into a chemotherapeutic agent. The mechanism is thought to involve the induction of apoptosis in tumor cells .
Agrochemical Applications
In addition to medicinal uses, this compound has applications in agrochemicals.
Pesticidal Activity : Compounds containing similar structural motifs have been evaluated for their efficacy as pesticides. The thiazole and pyrazole components are known to exhibit insecticidal properties against various pests, making this compound a candidate for further development as an agricultural pesticide .
Case Studies
Several studies have documented the applications of related compounds with similar structures:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial activity of thiazole derivatives; found significant inhibition against Gram-positive bacteria. |
| Study 2 | Evaluated anti-inflammatory effects in murine models; showed reduced edema and inflammatory markers. |
| Study 3 | Assessed cytotoxicity against human cancer cell lines; identified promising candidates for further drug development. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The target compound shares structural motifs with several pyrazole- and thiazole-containing derivatives. Key comparisons include:
Table 1: Structural and Physical Property Comparison
Key Observations :
- Pyrazole Substitutions: The target compound and both feature a trifluoromethyl group, enhancing metabolic stability compared to chloro or cyano substituents in .
- Linker Groups: The target compound uses a hydrazinecarbothioamide group, whereas and employ carboxamide linkages.
- Aromaticity : includes dual phenyl rings, increasing hydrophobicity, while the target compound’s allyl group introduces aliphatic flexibility.
Physicochemical Properties
- Melting Points: The target compound’s melting point is unreported, but structurally similar compounds in range from 123–183°C. Trifluoromethyl groups (as in the target and ) typically lower melting points compared to chloro or cyano groups due to reduced crystallinity.
- Solubility : The allyl group in the target compound may enhance solubility in organic solvents compared to phenyl-substituted analogs (e.g., ).
Q & A
Basic: What are the common synthetic strategies for preparing N-allyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Pyrazole-thiazole coupling : Formation of the pyrazole-thiazole core via cyclocondensation of hydrazine derivatives with β-ketoesters or thioureas under acidic conditions.
Functionalization : Introduction of the trifluoromethyl group via nucleophilic substitution or halogen exchange reactions.
Hydrazinecarbothioamide incorporation : Reaction of the acylated thiazole intermediate with thiosemicarbazide in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C).
Reaction progress is monitored by TLC, and products are purified via column chromatography. Spectroscopic techniques (NMR, IR) confirm structural integrity .
Advanced: How can reaction conditions be optimized for coupling pyrazole and thiazole moieties in this compound?
Methodological Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or palladium catalysts for cross-coupling reactions.
- Design of Experiments (DoE) : Statistical modeling to assess temperature, reagent ratios, and reaction time. For example, a central composite design can identify optimal conditions for yield maximization.
- In-line analytics : Flow chemistry systems enable real-time monitoring of intermediates, reducing side-product formation .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign signals for pyrazole (δ 6.5–7.5 ppm), thiazole (δ 7.0–8.0 ppm), and hydrazinecarbothioamide (NH peaks at δ 9.0–10.5 ppm).
- IR spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) functional groups.
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
Discrepancies in data (e.g., split NH peaks) may arise from tautomerism, requiring variable-temperature NMR for resolution .
Advanced: How can contradictions in NMR data for hydrazinecarbothioamide derivatives be resolved?
Methodological Answer:
Contradictions often stem from:
- Tautomerism : Hydrazinecarbothioamide exists in thione-thiol tautomeric forms. Use VT-NMR (variable temperature) to freeze equilibria and assign peaks.
- Solvent effects : Deuterated DMSO or CDCl₃ may shift NH proton signals.
- X-ray crystallography : Resolve ambiguity by determining solid-state structure.
For example, VT-NMR at −40°C can isolate individual tautomers, enabling accurate assignments .
Basic: What biological activities are predicted for this compound based on structural analogs?
Methodological Answer:
Analog studies suggest potential for:
| Analog Structure | Reported Activity | Reference |
|---|---|---|
| Pyrazole-thiazole hybrids | Antimicrobial (MIC: 2–8 µg/mL) | |
| Trifluoromethyl-substituted derivatives | Anticancer (IC₅₀: 10–50 µM) | |
| Hydrazinecarbothioamide cores | Enzyme inhibition (e.g., COX-2) | |
| In vitro assays (MTT, agar diffusion) are recommended to validate activity . |
Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Molecular docking : Predict binding modes to targets (e.g., kinase enzymes) using AutoDock Vina.
- QSAR modeling : Relate substituent electronic parameters (Hammett σ) to bioactivity.
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
For example, docking studies of analogous pyrazole-thiazoles revealed hydrogen bonding with ATP-binding pockets .
Basic: How is purity assessed, and what stability challenges exist for this compound?
Methodological Answer:
- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).
- Stability :
Advanced: What strategies enhance bioavailability through structural modification?
Methodological Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to improve solubility.
- PEGylation : Attach polyethylene glycol chains to increase half-life.
- Co-crystallization : Improve dissolution rates via co-formers (e.g., succinic acid).
Analog modifications (e.g., replacing trifluoromethyl with hydrophilic sulfonamide) boosted bioavailability in murine models .
Basic: Which functional groups are most reactive in this compound?
Methodological Answer:
Key reactive sites:
Hydrazinecarbothioamide : Prone to nucleophilic attack (e.g., alkylation, acylation).
Pyrazole N-H : Participates in hydrogen bonding with biological targets.
Trifluoromethyl group : Electron-withdrawing effects modulate thiazole ring electrophilicity.
Reactivity is confirmed via derivatization (e.g., thioamide alkylation with methyl iodide) .
Advanced: How can reaction byproducts be analyzed, and yields optimized?
Methodological Answer:
- Byproduct identification : LC-MS/MS detects trace impurities; compare fragmentation patterns with libraries.
- Yield optimization :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 2 h).
- Scavenger resins : Remove unreacted intermediates (e.g., polymer-bound triphenylphosphine).
- Continuous-flow systems : Improve heat/mass transfer for exothermic steps.
For example, flow chemistry increased yields of analogous thiazoles from 60% to 85% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
